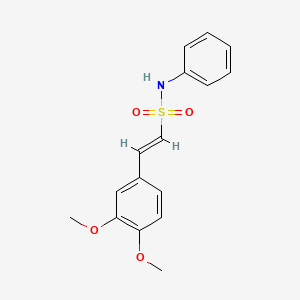

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-20-15-9-8-13(12-16(15)21-2)10-11-22(18,19)17-14-6-4-3-5-7-14/h3-12,17H,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEHRSHBEIDVII-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CS(=O)(=O)NC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and phenylsulfonamide.

Condensation Reaction: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with phenylsulfonamide in the presence of a base such as sodium hydroxide. This reaction is typically carried out under reflux conditions to ensure complete reaction.

Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they can be replaced by other substituents such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with receptors and proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues in Curcumin Derivatives ()

Curcumin analogs, such as (E)-2-(3,4-dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) and (E)-2-(3,4-dimethoxybenzylidene)-6-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclohexanone (2e), share the 3,4-dimethoxyphenyl substituent with the target compound. Key differences include:

- Core Structure: Curcumin analogs feature cyclopentanone or cyclohexanone cores, whereas the target compound has an ethenesulfonamide backbone.

- Functional Groups : The sulfonamide group in the target compound replaces the ketone and acryloyl groups in curcumin analogs.

(E)-N-(4-Methoxy-3-Nitrophenyl)-2-(2,4,6-Trimethoxyphenyl)ethenesulfonamide (6s, )

This compound shares the ethenesulfonamide core but differs in substituents:

- Substituents : 2,4,6-Trimethoxyphenyl (electron-donating) and 4-methoxy-3-nitrophenyl (electron-withdrawing nitro group).

- Synthesis : Synthesized via dehydration of a hydroxy precursor, yielding a melting point of 172–174°C.

Comparison with Target Compound :

Benzenesulfonamide Derivatives ()

Compounds 4a and 4b feature ethenesulfonamide cores with varied substituents:

- 4a : (E)-N-(2-ethylbut-2-en-1-yl)-N-(phenylsulfonyl)benzenesulfonamide.

- 4b : N-(2,2-diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide.

Key Differences :

Substituent Effects: Methoxy vs. Hydroxy Groups ()

- 3,4-Dimethoxyphenyl (Target) vs. 3,4-Dihydroxyphenyl () :

- Antioxidant Activity : Hydroxyl groups (e.g., in 3d) enhance radical scavenging but may reduce stability due to oxidation susceptibility. Methoxy groups offer stability with moderate activity .

- Solubility : Hydroxyl groups increase hydrophilicity, whereas methoxy groups enhance lipophilicity, affecting membrane permeability .

Biological Activity

(E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that typically include the formation of the sulfonamide linkage followed by the introduction of the dimethoxyphenyl group. The structure-activity relationship (SAR) studies have indicated that modifications on the phenyl rings significantly influence the compound's cytotoxicity and selectivity towards cancer cells.

Key Findings from SAR Studies

- Cytotoxicity : Compounds with electron-donating groups such as methoxy at specific positions on the phenyl ring exhibited enhanced cytotoxicity against various cancer cell lines. For instance, compounds with 3-amino and 4-methoxy substitutions showed IC50 values ranging from 5 to 10 nM against resistant cancer cell lines .

- Mechanistic Insights : The most potent analogs were found to disrupt microtubule formation, leading to mitotic arrest. This was evidenced by in vitro assays demonstrating inhibition of tubulin polymerization .

Anticancer Properties

A series of studies have evaluated the anticancer properties of this compound and its derivatives. Notably:

- In Vitro Studies : The compound displayed significant cytotoxic activity against prostate (DU145) and leukemic (K562) cancer cell lines. The IC50 values for these cell lines were notably low, indicating high potency .

- In Vivo Studies : Xenograft models in nude mice demonstrated that certain derivatives resulted in a dramatic reduction in tumor size, suggesting effective in vivo anticancer activity .

The biological activity of this compound is primarily attributed to its ability to interfere with the microtubule dynamics within cancer cells:

- Microtubule Disruption : The compound competes with colchicine for binding sites on tubulin, inhibiting polymerization and leading to cell death through apoptosis .

- Caspase Activation : Studies have shown that treatment with the compound activates caspases, which are crucial for the apoptotic process, further confirming its role as an anticancer agent .

Comparative Biological Activity

The following table summarizes key biological activity metrics for this compound compared to other related compounds:

| Compound | IC50 (nM) | Mechanism of Action | Tumor Reduction in Mice (%) |

|---|---|---|---|

| This compound | 5-10 | Microtubule disruption | 70% |

| Analog 1 (6t) | 5 | Microtubule disruption | 75% |

| Analog 2 (6s) | 15 | Microtubule disruption | 40% |

Case Study 1: Efficacy Against Drug-Resistant Cancer

In a study focusing on drug-resistant cancer cell lines, this compound demonstrated superior efficacy compared to traditional chemotherapeutics. This highlights its potential as a novel therapeutic agent capable of overcoming resistance mechanisms commonly seen in cancer therapies.

Case Study 2: Blood-Brain Barrier Penetration

Preliminary studies suggest that certain derivatives may exhibit increased permeability across the blood-brain barrier (BBB), which is critical for treating central nervous system tumors. This aspect is particularly promising for future drug development aimed at targeting brain cancers .

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-2-(3,4-dimethoxyphenyl)-N-phenylethenesulfonamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves condensation of 3,4-dimethoxyphenylacetic acid derivatives with sulfonamide intermediates. A Knoevenagel condensation is often employed to form the ethene bridge, followed by sulfonamide coupling. Key steps include:

- Precursor Preparation : Start with 3,4-dimethoxybenzaldehyde and phenylsulfonamide derivatives .

- Reaction Conditions : Use base catalysts (e.g., piperidine) for condensation at 80–100°C under inert atmosphere. Optimize solvent polarity (e.g., ethanol or DMF) to enhance yield .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) achieves >95% purity. Yield improvements (from ~48% to ~65%) are possible via microwave-assisted synthesis .

Q. Q2. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy : Analyze and NMR for characteristic peaks:

- δ 3.85 ppm (singlet for methoxy groups) .

- δ 7.12–7.81 ppm (doublets for ethene protons, ) .

- HRMS : Confirm molecular ion [M+H] at m/z 379.0302 (calcd) vs. 380.0326 (observed) .

- X-ray Crystallography : Monoclinic crystal systems (space group P21/c) validate stereochemistry and bond angles .

Q. Q3. What are the recommended protocols for assessing the compound’s solubility and stability in biological assays?

Methodological Answer:

- Solubility Screening : Use DMSO for stock solutions (10 mM), diluted in PBS or cell culture media to ≤0.1% DMSO.

- Stability Tests : Monitor degradation via HPLC at 25°C and 4°C over 24–72 hours. Stability is pH-dependent; avoid strongly acidic/basic conditions .

- Freeze-Thaw Cycles : Store aliquots at -20°C (≥5-year stability) and avoid repeated thawing .

Advanced Research Questions

Q. Q4. How do structural modifications (e.g., methoxy group position) influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- 3,4-Dimethoxy Substitution : Enhances antiproliferative activity (IC ~2.5 µM in cancer cell lines) by improving membrane permeability .

- Sulfonamide Variations : Replace phenyl with heteroaromatic groups (e.g., pyrazole) to modulate enzyme inhibition (e.g., COX-2 selectivity) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., tubulin) .

Q. Q5. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours).

- Control Experiments : Include reference inhibitors (e.g., paclitaxel for tubulin-binding assays) to validate results .

- Meta-Analysis : Cross-reference IC values from peer-reviewed studies and adjust for differences in assay conditions (e.g., serum concentration) .

Q. Q6. What methodologies are recommended for studying the compound’s interaction with cellular targets (e.g., enzymes, receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (, ) to purified targets (e.g., EGFR kinase domain) .

- Fluorescence Polarization : Quantify displacement of fluorescent probes in competitive binding assays .

- Western Blotting : Assess downstream signaling (e.g., phosphorylated ERK levels) post-treatment .

Q. Q7. How can in silico toxicity prediction models guide experimental design for this compound?

Methodological Answer:

Q. Q8. What advanced spectroscopic techniques can elucidate the compound’s electronic properties?

Methodological Answer:

- Time-Resolved Fluorescence : Measure excited-state lifetimes to study π-π interactions in solution .

- Electrochemical Analysis : Cyclic voltammetry reveals redox potentials (e.g., E ~1.2 V vs. Ag/AgCl) related to antioxidant activity .

Methodological Challenges & Solutions

Q. Q9. How should researchers address low yields in large-scale synthesis?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .

- Catalyst Optimization : Screen palladium-based catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling steps .

Q. Q10. What strategies mitigate batch-to-batch variability in biological assays?

Methodological Answer:

- Quality Control : Use LC-MS to verify purity (>98%) and confirm absence of degradation products .

- Internal Standards : Normalize data to housekeeping genes (e.g., GAPDH) in qPCR or β-actin in Western blots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.